1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a benzofuran moiety, a chlorophenyl group, and an imidazole ring
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to be suitable structures with a wide range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been found to be active towards different clinically approved targets .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have shown antimicrobial activity .
Action Environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving appropriate amines and aldehydes or ketones.
Final Coupling: The final step involves coupling the benzofuran moiety with the chlorophenyl-imidazole intermediate under specific reaction conditions such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzofuran-2-carbonyl)-2-{[(2-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 1-(1-benzofuran-2-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Uniqueness
1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. The combination of the benzofuran and imidazole rings also contributes to its distinct characteristics, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-7-3-1-6-14(15)12-25-19-21-9-10-22(19)18(23)17-11-13-5-2-4-8-16(13)24-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHZTNCOBHJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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